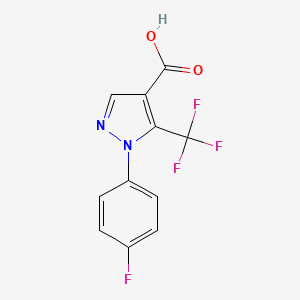

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Historical Context and Development

The synthesis of pyrazole carboxylic acids dates to the mid-20th century, with early methods involving chloromethylation of pyrazoles followed by oxidation. The incorporation of fluorine into pyrazole systems gained momentum in the 1990s, driven by the need for compounds with improved metabolic stability and target affinity. The specific development of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid emerged from advancements in regioselective pyrazole synthesis, particularly through Claisen condensation and hydrazine cyclization techniques.

A pivotal innovation was the use of trialkyl orthoformate and acetyl anhydride to stabilize intermediates during pyrazole ring formation, as demonstrated in patent literature. This method minimized isomer formation and improved yields, enabling large-scale production. The compound’s utility as a precursor for succinate dehydrogenase inhibitors (SDHIs) in fungicides further accelerated its adoption in agrochemical research.

Chemical Classification and Nomenclature

IUPAC Name : this compound

Molecular Formula : C$${11}$$H$$6$$F$$4$$N$$2$$O$$_2$$

Molecular Weight : 274.17 g/mol

Structural Features :

Significance in Heterocyclic Chemistry

Pyrazoles are pivotal in heterocyclic chemistry due to their aromatic stability and versatility in substitution patterns. The introduction of fluorine and trifluoromethyl groups enhances electron-deficient character, influencing reactivity and intermolecular interactions. For this compound:

- The 4-fluorophenyl group contributes to π-π stacking interactions in biological targets.

- The trifluoromethyl group increases lipophilicity, improving membrane permeability.

- The carboxylic acid moiety enables salt formation and hydrogen bonding, critical for binding to enzymatic active sites.

This compound’s structure aligns with bioisosteric principles, where fluorine atoms mimic hydroxyl or methyl groups while conferring metabolic resistance.

Overview of Pyrazole Carboxylic Acids in Research

Pyrazole carboxylic acids are widely explored for their pharmacological and agrochemical potential:

| Application Area | Examples | Key References |

|---|---|---|

| Fungicide Development | SDHI Inhibitors (e.g., fluxapyroxad) | |

| Anticancer Agents | Tyrosine Kinase Inhibitors | |

| Anti-inflammatory Drugs | COX-2 Inhibitors |

The carboxylic acid group facilitates derivatization into amides or esters, expanding utility. For instance, ester derivatives of this compound serve as intermediates in fungicide synthesis.

Importance of Fluorinated Pyrazole Derivatives

Fluorination is a cornerstone of modern medicinal chemistry:

- Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life.

- Lipophilicity : Trifluoromethyl groups enhance logP values, improving bioavailability.

- Electron Effects : Fluorine’s electronegativity modulates electronic environments, affecting binding affinity.

In agrochemistry, fluorinated pyrazoles like this compound are critical for developing SDHIs, which inhibit fungal respiration by targeting succinate dehydrogenase. Over 30,000 metric tons of such fungicides are produced annually, underscoring their economic impact.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2O2/c12-6-1-3-7(4-2-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVYAOLQOXWZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407862 | |

| Record name | 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-62-5 | |

| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Using Hydrazone Formation

Reaction Overview:

This method utilizes 4-fluorophenylhydrazine, trifluoroacetic acid, and ethyl acetoacetate to form a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

- Formation of Hydrazone Intermediate:

- React 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of trifluoroacetic acid.

- Cyclization Reaction:

- Heat the hydrazone intermediate under controlled conditions to induce cyclization.

- Hydrolysis and Purification:

- Hydrolyze the resulting compound to remove protecting groups and isolate the carboxylic acid functionality.

- Purify using recrystallization or chromatography.

- This method is scalable for industrial production and allows optimization for high yields and purity.

Alternative Cyclization with Catalysts

Reaction Overview:

A novel approach involves using alpha-difluoroacetyl intermediates for condensation and cyclization reactions in the presence of catalysts.

- Preparation of Alpha-Difluoroacetyl Intermediate:

- React an alpha, beta-unsaturated ester with 2,2-difluoroacetyl halide under alkaline conditions.

- Condensation and Cyclization:

- Add methylhydrazine in an aqueous solution along with a catalyst (e.g., sodium iodide or potassium iodide).

- Perform condensation at low temperatures followed by cyclization under reduced pressure and elevated temperatures.

- Final Acidification and Purification:

- Acidify the reaction mixture to precipitate the crude product.

- Recrystallize using an ethanol-water mixture to achieve high purity.

Data Table for Key Reaction Conditions

| Method | Reagents & Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrolysis of Ethyl Ester | NaOH, HCl, reflux (0.5 h), pH ~3 | Not stated | 96.1 |

| Hydrazone Formation & Cyclization | 4-Fluorophenylhydrazine, trifluoroacetic acid | Not stated | High |

| Alpha-Difluoroacetyl Intermediate | Difluoroacetyl halide, methylhydrazine, catalyst | ~75 | >99 |

Analysis of Preparation Methods

- The hydrolysis method provides simplicity and high purity but may require optimization for yield.

- The hydrazone-based method offers flexibility for large-scale production.

- Catalyst-assisted cyclization improves efficiency by reducing impurities and increasing yield.

- Careful control of reaction conditions (e.g., temperature, pH) is critical to avoid side reactions or formation of isomers.

- Some methods require specialized reagents or catalysts that may increase costs.

Each method has its unique advantages depending on the scale of production and desired purity levels. Further optimization can enhance yields while maintaining high chemical integrity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is . The compound features a pyrazole ring substituted with a fluorophenyl group and a trifluoromethyl group, which significantly influences its biological activity and solubility properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit inflammatory pathways, providing potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases. For instance, the compound has shown promising results in inhibiting pro-inflammatory cytokines in vitro, which is crucial for developing anti-inflammatory drugs .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. Specific studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy. For example, research has shown IC50 values indicating effective growth inhibition against A549 lung cancer cells .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to produce this compound and its derivatives, which can further enhance its biological activities. For instance, modifications to the carboxylic acid group can yield derivatives with improved potency or selectivity against specific targets .

Case Study 1: Anticancer Screening

In a recent study evaluating the anticancer properties of pyrazole derivatives, this compound was tested alongside several analogs against multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to leading chemotherapeutics .

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce inflammation markers in animal models of arthritis. The findings suggested that treatment with the compound led to a marked decrease in joint swelling and pain, supporting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluorophenyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Findings

Fluorine vs. Chlorine Substitution : Replacement of the 4-chlorophenyl group in analogs with 4-fluorophenyl enhances electronegativity and dipole interactions, improving target binding . For example, the fluorine atom’s smaller atomic radius minimizes steric hindrance compared to chlorine, facilitating tighter interactions with hydrophobic enzyme pockets .

Trifluoromethyl (CF₃) Influence : The CF₃ group at position 5 significantly increases lipophilicity (logP ≈ 2.8), enhancing membrane permeability and metabolic stability compared to methyl or hydrogen substituents . This group also induces electron-withdrawing effects, stabilizing the pyrazole ring against oxidative degradation .

Carboxylic Acid Positioning : The carboxylic acid at position 4 (vs. 3 or 5 in other derivatives) optimizes hydrogen-bonding interactions with polar residues in enzyme active sites. For instance, molecular docking studies suggest that the position 4 carboxylate forms stable salt bridges with arginine or lysine residues in COX-2 .

Comparison with Trifluoromethoxy Analogs : While trifluoromethoxy-substituted derivatives (e.g., 4-CF₃O-phenyl) exhibit superior pharmacokinetic profiles, their bulkier substituents may reduce binding affinity compared to the compact 4-fluorophenyl group in the target compound .

Biological Activity

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 618070-62-5) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure, characterized by a trifluoromethyl group and a fluorophenyl moiety, contributes to its biological activity, making it a subject of numerous studies.

- Molecular Formula : C11H6F4N2O2

- Molecular Weight : 274.176 g/mol

- CAS Number : 618070-62-5

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances the compound's potency against these pathogens, making it a potential candidate for developing new antibacterial agents .

2. Antifungal Properties

In agricultural chemistry, this compound has been identified as a potent fungicide. It effectively combats fungal pathogens that threaten crop yields, thus improving agricultural productivity. The structural features of the compound facilitate its interaction with fungal enzymes, disrupting their metabolic processes .

3. Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that pyrazole derivatives may possess anti-inflammatory and analgesic properties. This activity is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Research Findings and Case Studies

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound's structural features allow it to bind effectively to enzyme active sites, inhibiting their function.

- Membrane Disruption : Its lipophilic nature aids in penetrating microbial membranes, leading to cell lysis.

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted acetoacetate derivatives with fluorinated arylhydrazines, followed by hydrolysis. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives under reflux in ethanol, catalyzed by acids like HCl, to form pyrazole esters. Subsequent basic hydrolysis (e.g., NaOH/EtOH) yields the carboxylic acid . Optimization involves adjusting stoichiometry, solvent polarity (DMF or ethanol), and temperature to improve yields. Purity (>95%) is confirmed via HPLC or NMR .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from DMSO/water mixtures. Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement with SHELXL software confirm bond lengths, angles, and hydrogen bonding patterns. For example, studies on analogous pyrazole derivatives show planar pyrazole rings with dihedral angles <5° between substituents .

Q. What analytical techniques are used to assess purity and confirm identity?

Purity is determined via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Identity is confirmed using FTIR (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹⁹F NMR), and high-resolution mass spectrometry (HRMS) .

Q. How does the fluorophenyl group influence the compound’s electronic properties?

The electron-withdrawing fluorine substituent enhances the acidity of the carboxylic acid (pKa ~3.5–4.0) and stabilizes the pyrazole ring via resonance. Computational studies (DFT/B3LYP/6-31G*) show decreased electron density at the 4-position, affecting reactivity in coupling reactions .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data for fluorinated pyrazole derivatives?

Discrepancies in unit cell parameters or hydrogen bonding motifs (e.g., C–H···O vs. N–H···F interactions) are addressed by re-evaluating data collection conditions (temperature, radiation source) and applying Hirshfeld surface analysis. Graph-set notation (e.g., R₂²(8) motifs) helps classify intermolecular interactions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Systematic substitution at the 1- and 5-positions is studied. For instance, replacing the 4-fluorophenyl group with chlorophenyl (CAS 98534-80-6) alters logP and binding affinity to targets like cyclooxygenase-2 (COX-2). In vitro assays (IC₅₀) and molecular docking (AutoDock Vina) correlate steric/electronic effects with activity .

Q. What computational methods predict the compound’s solubility and stability under physiological conditions?

COSMO-RS simulations estimate aqueous solubility (~0.1 mg/mL at pH 7.4). Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitor degradation products, revealing hydrolysis of the trifluoromethyl group as a primary pathway .

Q. How do hydrogen bonding patterns in the solid state affect crystallization and formulation?

Hydrogen bonding networks (e.g., carboxylic acid dimerization) influence crystal packing and melting points (mp 113–115°C). Differential scanning calorimetry (DSC) identifies polymorphs, while powder X-ray diffraction (PXRD) ensures batch-to-batch consistency .

Q. What experimental designs are used to evaluate in vitro pharmacokinetic properties?

Caco-2 cell monolayers assess permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption). Plasma protein binding is measured via equilibrium dialysis (e.g., >90% bound in human serum albumin), and metabolic stability is tested using liver microsomes (t₁/₂ >30 min) .

Q. How can crystallographic software (e.g., SHELX) resolve twinning or disorder in diffraction data?

SHELXL’s TWIN/BASF commands model twinned crystals (e.g., two-component merhedral twinning). Disorder is refined using PART/SUMP restraints, with anisotropic displacement parameters (ADPs) for heavy atoms. R-factor convergence <5% ensures reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.